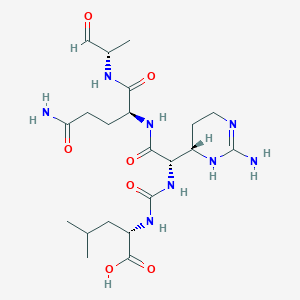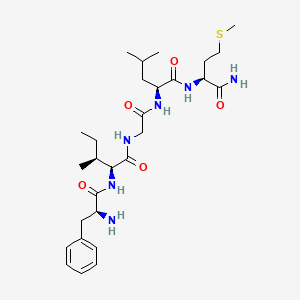
Enalapril
概要
説明
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 1 month old . Enalapril can also be used to prevent and treat congestive heart failure in adults .
Synthesis Analysis
The synthesis of Enalapril involves complex chemical reactions. A study on the stability and compatibility mechanism of enalapril maleate was evaluated using three thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) .Molecular Structure Analysis
Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .Chemical Reactions Analysis
The stability and compatibility of enalapril maleate were evaluated using three thermoanalytical methods . DSC demonstrated an endothermic reaction between enalapril maleate and NaHCO3 excipient .Physical And Chemical Properties Analysis
The stability and compatibility of enalapril maleate were evaluated using three thermoanalytical methods . TGA results showed high thermostability but no difference between formulations .科学的研究の応用
Treatment of Hypertension
Enalapril is widely used in the treatment of hypertension. A clinical trial conducted in Mexico City aimed to compare the effectiveness of the combination of enalapril and nifedipine versus the empirical treatment for hypertension in patients with uncontrolled blood pressure . The results showed that the combination treatment improved blood pressure control and therapeutic adherence .
Pediatric Hypertension
Enalapril is also used in pediatric patients for the treatment of hypertension. It has been found to be safe and effective in this population .
Heart Failure in Adults
Enalapril has an established safety and efficacy in adults and is used in the treatment of heart failure .
Pediatric Heart Failure
In pediatric patients, enalapril is used off-label in children with heart failure . However, more pharmacokinetic studies are required to have reliable and robust enalapril as well as enalaprilat exposures especially in pediatric patients with heart failure as a basis for any dose delineation .
Renal Failure in Adults
Enalapril is used in the treatment of renal failure in adults .
Bronchial Hyperreactivity
Some studies suggest that enalapril may be associated with bronchial hyperreactivity in patients who cough after receiving angiotensin-converting enzyme inhibitors .
Safety And Hazards
Enalapril has some safety considerations. It should not be used if you are pregnant . If you become pregnant, stop taking this medicine and tell your doctor right away . Some drugs should not be used with enalapril . If you have diabetes, do not use enalapril together with any medication that contains aliskiren .
将来の方向性
There are ongoing trials exploring the potential benefit, or harm, of old and new pharmacological interventions that might offer further improvements in treatment for those with heart failure and extend success to the treatment of patients with heart failure with preserved left ventricular ejection fraction (HFpEF) and other heart failure phenotypes .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSMTUPTTWBMN-XIRDDKMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76095-16-4 (maleate) | |
| Record name | Enalapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022982 | |
| Record name | Enalapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated., Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals. | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Enalapril | |
CAS RN |
75847-73-3 | |
| Record name | Enalapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75847-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENALAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enalapril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143-144.5, 143 - 144.5 °C | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does enalapril exert its antihypertensive effects?
A1: Enalapril, a prodrug, is metabolized to enalaprilat in the liver. Enalaprilat acts as a highly selective, competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure. [, , ]
Q2: Does enalapril affect tissue renin-angiotensin systems differently than other ACE inhibitors?
A2: Research suggests that enalapril may have differential effects on tissue ACE activities compared to other ACE inhibitors like captopril. [] In a study on rats with heart failure, enalapril, but not captopril, significantly decreased serum and lung ACE activities, while only captopril inhibited aortic ACE activity. [] This suggests potential for targeted effects depending on the ACE inhibitor used.
Q3: How does enalapril impact cardiac sympathetic activity in heart failure patients?
A3: Studies using [123I]-metaiodobenzylguanidine (MIBG), a norepinephrine analog, suggest that enalapril improves cardiac sympathetic neuronal uptake function in heart failure patients. [] This improvement was observed alongside a lack of significant decrease in plasma norepinephrine concentrations, suggesting a targeted effect on cardiac neurons. []
Q4: What is the molecular formula and weight of enalapril?
A4: The molecular formula of enalapril maleate is C20H28N2O5 · C4H4O4, and its molecular weight is 492.5 g/mol.
Q5: Are there any specific material compatibility or stability issues associated with enalapril?
A5: While the provided research papers primarily focus on the pharmacological aspects of enalapril, information regarding material compatibility and stability under various conditions is limited. Further investigation into these aspects might be necessary for specific applications beyond its pharmaceutical use.
Q6: How is enalapril absorbed and metabolized in the body?
A7: Enalapril is administered orally and is rapidly absorbed from the gastrointestinal tract. [] It undergoes hydrolysis in the liver to its active metabolite, enalaprilat, which is a more potent ACE inhibitor than enalapril itself. [, , ]
Q7: Does probenecid affect enalapril pharmacokinetics?
A8: Yes, probenecid pretreatment has been shown to increase both the peak serum concentration and area under the curve (AUC) of enalapril and enalaprilat, while decreasing their renal clearance and total drug recovery. [] This suggests that probenecid may interfere with the renal excretion of enalapril and its active metabolite.
Q8: Does enalapril exhibit a linear pharmacokinetic profile?
A9: While enalapril generally exhibits linear pharmacokinetics, research suggests that factors like serum creatinine, severity of heart failure, basal metabolic rate, and body weight can influence enalaprilat trough levels, particularly in chronic heart failure patients. [] This highlights the importance of individual dose adjustments in certain patient populations.
Q9: What is the efficacy of enalapril compared to other antihypertensive agents like nifedipine and losartan?
A9: Multiple studies have compared the efficacy of enalapril to other antihypertensive medications.
- Enalapril vs. Metoprolol: A study comparing enalapril and metoprolol in patients with mild to moderate essential hypertension found both drugs to be safe and effective as initial therapy. [] Both treatments significantly reduced blood pressure, with enalapril consistently showing a greater reduction in systolic blood pressure. []
- Enalapril vs. Ramipril: In a study comparing enalapril and ramipril in patients with mild-to-moderate essential hypertension, ramipril exhibited a greater reduction in 24-hour ambulatory diastolic and systolic blood pressure. []
Q10: Are there any known resistance mechanisms to enalapril?
A10: While the research provided does not explicitly mention specific resistance mechanisms to enalapril, it's important to note that individual patient response to ACE inhibitors can vary. Factors influencing efficacy may include genetic polymorphisms affecting the renin-angiotensin system, concomitant medications, and underlying comorbidities.
Q11: What analytical techniques are used to determine enalapril and enalaprilat concentrations?
A11: Various analytical methods have been developed and validated for the quantitative determination of enalapril and enalaprilat in biological samples, including:
- Liquid chromatography–tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been widely employed to quantify enalapril and enalaprilat in human plasma. [, , ]
- High-performance liquid chromatography (HPLC) coupled with various detection methods: HPLC with ultraviolet (UV) detection and HPLC-MS have been used to analyze enalapril in different matrices, including Caco-2 cell monolayers. [, ]
Q12: What are the typical validation parameters for these analytical methods?
A15: Analytical methods for enalapril and enalaprilat are rigorously validated for accuracy, precision, linearity, sensitivity, selectivity, recovery, and stability. [, , ] These parameters ensure the reliability and reproducibility of the analytical data generated.
Q13: Has enalapril been investigated for potential applications beyond hypertension and heart failure?
A16: While the provided research focuses primarily on cardiovascular applications of enalapril, its influence on various physiological processes like inflammation and angiogenesis has prompted investigations in other areas, including diabetic retinopathy. [] Preclinical studies have shown enalapril to potentially mitigate retinal damage by altering the expression of key growth factors involved in diabetic retinopathy, highlighting its potential therapeutic breadth. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














